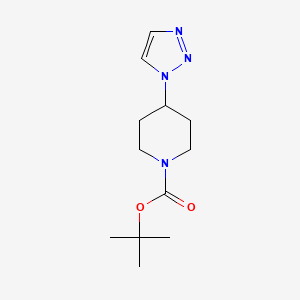

tert-butyl 4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl 4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate: is a chemical compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in click chemistry, specifically in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Its structure comprises a piperidine ring substituted with a tert-butyl group and a 1,2,3-triazole moiety, making it a versatile ligand in various chemical reactions .

Preparation Methods

The synthesis of tert-butyl 4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including protection, alkylation, and cycloaddition, to yield the final product . The reaction conditions often involve the use of copper(I) catalysts to facilitate the cycloaddition process, which is a hallmark of click chemistry .

Chemical Reactions Analysis

tert-Butyl 4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate is known for its reactivity in click chemistry reactions. It primarily undergoes cycloaddition reactions, particularly the CuAAC reaction, where it acts as a ligand to accelerate the reaction rates and suppress cell cytotoxicity . The common reagents used in these reactions include copper(I) salts and various azides and alkynes. The major products formed from these reactions are typically 1,2,3-triazole derivatives, which are valuable in various chemical and biological applications .

Scientific Research Applications

This compound has a wide range of applications in scientific research. In chemistry, it is used as a ligand in CuAAC reactions to synthesize complex molecules with high efficiency and selectivity . In biology, it is employed in bioconjugation experiments to label biomolecules with minimal cytotoxicity . Industrially, it is used in the production of various chemical intermediates and fine chemicals .

Mechanism of Action

The mechanism of action of tert-butyl 4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate primarily involves its role as a ligand in CuAAC reactions. It coordinates with copper(I) ions to form a stable complex that facilitates the cycloaddition of azides and alkynes to form 1,2,3-triazoles . This coordination enhances the reaction rate and reduces the cytotoxicity associated with copper(I) catalysts .

Comparison with Similar Compounds

tert-Butyl 4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate can be compared with other similar compounds such as 1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid and 1-(1-Boc-piperidin-4-yl)-pyrazole-4-boronic acid pinacol ester . These compounds share similar structural features and are also used in click chemistry reactions. this compound is unique in its enhanced biocompatibility and faster reaction kinetics, making it more desirable for bioconjugation and other sensitive applications .

Properties

IUPAC Name |

tert-butyl 4-(triazol-1-yl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)15-7-4-10(5-8-15)16-9-6-13-14-16/h6,9-10H,4-5,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGJXQIMRYSIIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2C=CN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7H-Dibenzo[c,h]phenothiazine](/img/structure/B13996549.png)

![Boc-(s)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13996564.png)

![4-[(e)-(3,5-Dichlorophenyl)diazenyl]-n,n-dimethylaniline](/img/structure/B13996590.png)

![3,3'-[Sulfonylbis(methylene)]di(2,3-dihydro-4H-1-benzopyran-4-one)](/img/structure/B13996596.png)